Product packaging for Methylphosphonic difluoride(Cat. No.:CAS No. 676-99-3)

Methylphosphonic difluoride

Cat. No.: B1213503
CAS No.: 676-99-3
M. Wt: 100.004 g/mol
InChI Key: PQIOSYKVBBWRRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Significance in Organophosphorus Chemistry Research

The history of methylphosphonic difluoride is intertwined with the broader development of organophosphorus chemistry. Research in this area expanded significantly during the 20th century. researchgate.net The synthesis of related compounds, such as methylphosphonic acid dichloride, dates back to 1873. mdpi.com

MPDF gained prominence as a key precursor in the synthesis of various organophosphorus compounds. evitachem.comresearchgate.net Its significance is highlighted by its classification as a Schedule 1 substance under the Chemical Weapons Convention, which underscores its importance in international regulations governing chemical production and use. wikipedia.org Research into the synthesis and properties of MPDF and related compounds has been ongoing, driven by the need to understand their chemical behavior and to develop methods for their detection and neutralization. acs.orgmdpi.com

Role as a Key Intermediate in Complex Organophosphorus Synthesis

This compound serves as a crucial building block in the synthesis of more complex organophosphorus molecules. researchgate.net It is primarily produced from the reaction of methylphosphonic dichloride with a fluorinating agent, such as sodium fluoride (B91410). evitachem.com

One of the most notable applications of MPDF is in the synthesis of G-series nerve agents, such as sarin (B92409) and soman. wikipedia.orgmdpi.com For instance, sarin can be produced by reacting MPDF with isopropyl alcohol. researchgate.netwikipedia.org This reaction is a classic example of nucleophilic substitution at the phosphorus center, where the fluoride ions are replaced by an isopropoxy group.

The synthesis of sarin can be represented by the following reaction: CH₃POF₂ + (CH₃)₂CHOH → CH₃P(O)(F)OCH(CH₃)₂ + HF

MPDF is also a component in binary chemical weapons, where it is kept separate from a second, less toxic precursor until deployment. wikipedia.orgarmy.mil For example, the M687 artillery shell was designed to contain MPDF and a mixture of isopropyl alcohol and isopropylamine, which would mix to form sarin upon firing. wikipedia.orgarmy.mil

Furthermore, research has explored the use of isotopically labeled MPDF, such as with Carbon-14 or Phosphorus-32 (B80044), to trace its path in chemical reactions and biological systems. iaea.orgiaea.org This has been valuable for studying the mechanisms of organophosphate toxicity and for developing analytical standards. evitachem.comiaea.org The hydrolysis of MPDF to methylphosphonic acid is another significant reaction, relevant to its degradation and detection. evitachem.comwikipedia.org

Scope and Research Imperatives in Contemporary Chemical Science

Contemporary research on this compound is multifaceted, driven by several key imperatives:

Detection and Decontamination: A primary focus of current research is the development of sensitive and selective methods for detecting MPDF and related compounds. mdpi.com This includes the creation of advanced sensors and analytical techniques for environmental monitoring and verification of chemical weapons treaty compliance. mdpi.comosti.gov Researchers are also investigating more efficient and safer methods for the decontamination and neutralization of MPDF, often involving hydrolysis. wikipedia.orgacs.org

Understanding Chemical Reactivity: Detailed studies on the reactivity of MPDF continue to be important. This includes investigating its reactions with various nucleophiles and understanding its degradation pathways. acs.orgnih.gov For example, research has examined the reaction of MPDF with human acetylcholinesterase and various oximes to better understand its toxicological effects and potential therapeutic interventions. nih.govresearchgate.net

Forensic Analysis: The ability to trace the origin of chemical warfare agents is a critical aspect of chemical forensics. rsc.orgresearchgate.net By analyzing the impurities and isotopic signatures in a sample of a nerve agent, it is possible to gain insights into the synthetic pathway used, which can sometimes point back to the precursor chemicals like MPDF. rsc.orgresearchgate.net

Development of Protective Measures: Research into the interaction of MPDF with biological systems is crucial for developing effective medical countermeasures and protective equipment. nih.gov While MPDF itself is a weak inhibitor of acetylcholinesterase compared to nerve agents like sarin, understanding its toxicological profile is essential. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH3F2OP B1213503 Methylphosphonic difluoride CAS No. 676-99-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

676-99-3

Molecular Formula

CH3F2OP

Molecular Weight

100.004 g/mol

IUPAC Name

difluorophosphorylmethane

InChI

InChI=1S/CH3F2OP/c1-5(2,3)4/h1H3

InChI Key

PQIOSYKVBBWRRI-UHFFFAOYSA-N

SMILES

CP(=O)(F)F

Canonical SMILES

CP(=O)(F)F

boiling_point

98 °C

Color/Form

Liquid

density

1.3314 g/cu cm at 20 °C

melting_point

-35 °F /-37 °C/

Other CAS No.

676-99-3

physical_description

This compound is a precursor to the chemical weapons sarin and soman and is expected to react similarly to both of those compounds. See the chemical datasheets for sarin and soman for more information.

solubility

In water, 5.15X10+5 mg/L at 25 °C (est)

Synonyms

methylphosphonic difluoride

vapor_density

3.5 (Air = 1)

vapor_pressure

36 mm Hg at 77 °F /25 °C/

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Methylphosphonic Difluoride

Established Synthetic Routes for Methylphosphonic Difluoride Production

The conversion of methylphosphonic dichloride to this compound is the most well-documented and established pathway for its synthesis. This transformation involves a halogen exchange reaction where the chlorine atoms are substituted by fluorine atoms using various fluorinating agents.

The direct fluorination of methylphosphonic dichloride is a foundational reaction in the production of this compound. wikipedia.orgiiab.me The process efficiency and the purity of the final product are highly dependent on the choice of fluorinating agent, reaction conditions, and the use of catalysts. A common challenge in these syntheses is the formation of the intermediate, methylphosphonic chloride fluoride (B91410), which can contaminate the final product if the reaction does not proceed to completion. dtic.mil

The reaction of methylphosphonic dichloride with alkali metal fluorides, particularly sodium fluoride (NaF), is a frequently employed method for producing this compound. wikipedia.orgiiab.me Syntheses using sodium fluoride without a solvent have shown variable success. dtic.mil These reactions can be plagued by the presence of unreacted methylphosphonic dichloride and the intermediate methylphosphonic chloride fluoride as impurities, which sometimes constitute the major products. dtic.mil Further treatment of this impure mixture with additional sodium fluoride is often required to drive the reaction to completion. dtic.mil It has been suggested that trace amounts of moisture in the sodium fluoride may hydrolyze some of the methylphosphonic dichloride, producing hydrogen chloride (HCl) which in turn generates hydrogen fluoride (HF). This in-situ generated HF is known to convert methylphosphonic dichloride to the difluoride product and may act as a catalyst for the primary reaction. dtic.mil

The use of sodium hexafluorosilicate (B96646) (Na₂SiF₆) has proven to be a more convenient and efficient alternative to sodium fluoride for the synthesis of this compound. dtic.milarchive.orgdtic.mil In a typical laboratory-scale preparation, methylphosphonic dichloride is mixed with 1.3 molar equivalents of sodium hexafluorosilicate and heated. dtic.mil The reaction proceeds smoothly as the temperature is gradually raised to 110 °C over several hours under an inert atmosphere, with gas evolution observed starting around 85 °C. dtic.mil This method consistently produces high yields of this compound, typically around 88%. dtic.milevitachem.com The by-products of this reaction are sodium chloride and gaseous silicon tetrafluoride, which are easily separated from the liquid product. dtic.mil

The efficiency of the fluorination reaction using sodium fluoride can be significantly improved by the addition of certain heavy metal fluorides that act as catalysts. dtic.mil The addition of zinc fluoride (ZnF₂) or cobalt fluoride (CoF₃) at a concentration of 15-35% by weight relative to the sodium fluoride has been shown to enhance the yield of this compound to between 86% and 91%. dtic.milevitachem.com The reaction involves adding methylphosphonic dichloride to a mixture of sodium fluoride and the metal fluoride catalyst, followed by slow heating to 120 °C. dtic.milevitachem.com However, adding zinc fluoride at a lower concentration of 5% by weight showed no discernible improvement compared to reactions without the catalyst. dtic.mil While effective, the use of heavy metal fluorides can introduce complexities related to waste disposal. dtic.mil

Interactive Data Table: Comparison of Fluorination Methods for Methylphosphonic Dichloride

Fluorinating AgentCatalystMolar/Weight RatioReaction Temperature (°C)Reported Yield (%)Notes
Sodium Fluoride (NaF)None--VariableOften results in impurities like methylphosphonic chloride fluoride. dtic.mil
Sodium Fluoride (NaF)Zinc Fluoride (ZnF₂)15-35 wt% of NaF110-12086-91Improves yield and purity of the product. dtic.milevitachem.com
Sodium Fluoride (NaF)Cobalt Fluoride (CoF₃)15-35 wt% of NaF110-12086-91Improves yield and purity of the product. dtic.mil
Sodium Hexafluorosilicate (Na₂SiF₆)None1.3 molar equivalents11088Considered a more convenient method with easily separable by-products. dtic.milevitachem.com

Beyond the direct fluorination of methylphosphonic dichloride, alternative routes starting from different precursors have been developed. These methods often involve a multi-step sequence to first generate the key dichloride intermediate.

An alternative synthetic pathway to this compound begins with readily available dialkyl alkylphosphonates, such as dimethyl methylphosphonate (B1257008) (DMMP). evitachem.comwikipedia.org This process involves a two-step sequence: chlorination followed by fluorination.

Chlorination: In the first step, dimethyl methylphosphonate is chlorinated using a reagent like thionyl chloride (SOCl₂) or phosgene (B1210022) to produce the intermediate, methylphosphonic dichloride. evitachem.comwikipedia.org

Fluorination: The resulting methylphosphonic dichloride is then fluorinated in a subsequent step to yield the final this compound product. evitachem.com Another variation of this sequence involves the chlorination of dimethyl methylphosphonate with phosphorus pentachloride (PCl₅) followed by fluorination with antimony trifluoride (SbF₃). iaea.orgyidu.edu.cn

This sequential approach allows for the production of this compound from precursors other than methylphosphonic dichloride itself, providing flexibility in the selection of starting materials.

Interactive Data Table: Two-Stage Synthesis from Dimethyl Methylphosphonate (DMMP)

StageStarting MaterialReagent(s)Intermediate/Product
1. ChlorinationDimethyl methylphosphonateThionyl chloride or PhosgeneMethylphosphonic dichloride evitachem.comwikipedia.org
2. FluorinationMethylphosphonic dichlorideFluorinating Agent (e.g., NaF, Na₂SiF₆)This compound evitachem.com
AlternativeDimethyl methylphosphonate1. Phosphorus pentachloride (PCl₅) 2. Antimony trifluoride (SbF₃)This compound (via Methylphosphonic dichloride intermediate) iaea.orgyidu.edu.cn

Alternative and Emerging Synthetic Approaches

Novel Fluorination Reagents and Methodologies

The synthesis of this compound (DF) from its primary precursor, methylphosphonic dichloride (MPDC), has traditionally relied on conventional fluorinating agents like sodium fluoride (NaF) or hydrogen fluoride (HF). wikipedia.org However, research has explored novel reagents and methodologies to improve yield, purity, and safety.

One area of development involves the use of alternative fluorinating agents. Cyanuric fluoride has been investigated as a reagent for the conversion of phosphorus oxyacids to their fluorinated analogues, both in solution and as a resin-bound reagent, offering potentially cleaner reactions and easier work-up on a milligram scale. Other classes of reagents explored include α-fluoroenamines. Additionally, designer HF-based reagents, such as complexes of hydrogen fluoride with non-basic, weakly coordinating hydrogen-bond acceptors like N,N'-dimethylpropyleneurea (DMPU), have been developed. nih.gov The DMPU/HF complex is a nucleophilic fluorination reagent with high acidity that has shown effectiveness in the regioselective fluorination of various organic compounds. nih.gov

Modifications to existing methods have also been pursued to enhance the efficiency of the conversion. For instance, the addition of certain heavy metal fluorides, such as zinc(II) fluoride or cobalt(III) fluoride, at 15-35% (wt/wt) to sodium fluoride has been shown to improve the yield of this compound from methylphosphonic dichloride. dtic.mil Another effective, solvent-less laboratory-scale method involves the reaction of MPDC with sodium hexafluorosilicate. dtic.milevitachem.com

Table 1: Comparison of Fluorination Methods for this compound Synthesis

Method/Reagent Precursor Key Features Reference(s)
Sodium Fluoride (NaF) Methylphosphonic Dichloride Conventional method. wikipedia.org wikipedia.org
Hydrogen Fluoride (HF) Methylphosphonic Dichloride Conventional method. wikipedia.org wikipedia.org
NaF with Metal Fluoride Additives (e.g., ZnF₂) Methylphosphonic Dichloride Improved yields compared to NaF alone. dtic.mil dtic.mil
Sodium Hexafluorosilicate Methylphosphonic Dichloride Convenient solvent-less laboratory preparation. dtic.mil dtic.mil
Cyanuric Fluoride Phosphorus Oxyacids Can be used in solution or on a solid support; suitable for small-scale synthesis.
α-Fluoroenamines Phosphorus Oxyacids A novel class of reagents evaluated for halogenation.
DMPU/HF Complex Alkynes (by analogy) A designer HF-based nucleophilic fluorinating reagent. nih.gov nih.gov
Radiochemical Synthesis Techniques for Labelled Analogues

The synthesis of isotopically labelled analogues of this compound is crucial for research in toxicology, environmental fate, and the development of detection technologies. iaea.orgnih.gov A key technique involves the preparation of Carbon-14 labelled this compound ([¹⁴C]DF).

A documented synthesis of [¹⁴C]this compound starts with [¹⁴C]methyl iodide. iaea.orgresearchgate.net This labelled starting material is used to catalyze the Arbusov reaction, converting trimethyl phosphite (B83602) into dimethyl [¹⁴C]methylphosphonate. iaea.orgresearchgate.net Following this, the labelled phosphonate (B1237965) undergoes a two-step conversion: first, it is chlorinated using phosphorus pentachloride (PCl₅) to yield the corresponding dichloride, and subsequently, it is fluorinated with antimony trifluoride (SbF₃) to produce the final product, [¹⁴C]this compound. iaea.orgresearchgate.net This specific multi-step process has been reported to result in a radiochemical yield of 25%. iaea.orgresearchgate.net

The synthesis of phosphorus-32 (B80044) labelled analogues has also been described. iaea.org However, due to the challenges of handling highly corrosive and hygroscopic hydrogen fluoride on a small scale for the direct synthesis of ³²P-labelled this compound, an alternative "di-di" reaction approach was developed. iaea.org This involves mixing the synthesized ³²P-tagged methylphosphonic dichloride with an equimolar amount of non-radioactive this compound. iaea.org

Precursor Chemistry and Feedstock Analysis in this compound Synthesis

Methylphosphonic Dichloride (MPDC) as a Primary Precursor

Methylphosphonic dichloride (MPDC), also known as dichloro, is a well-established and primary precursor in the synthesis of this compound. nih.govcolab.wswikipedia.org This organophosphorus compound (CH₃Cl₂OP) serves as the key intermediate that undergoes fluorination to yield DF. evitachem.com The conversion is a fundamental step in the production pathway of several chemical compounds, including nerve agents. nih.govcolab.ws

The synthesis of MPDC itself can be achieved through several routes. A common method is the oxidation of methyldichlorophosphine (B1584959) (CH₃PCl₂) with an oxidizing agent like sulfuryl chloride (SO₂Cl₂). wikipedia.org An alternative and widely used pathway involves the chlorination of dimethyl methylphosphonate (DMMP) with reagents such as thionyl chloride (SOCl₂) or phosgene (COCl₂), a process that can be catalyzed by various amines or inorganic halides like CaCl₂. wikipedia.org

Once MPDC is obtained, it is converted to this compound through reaction with a fluorinating agent. wikipedia.org The most common reagents for this transformation are sodium fluoride (NaF) or hydrogen fluoride (HF). wikipedia.orgwikipedia.org The reaction involves the substitution of the two chlorine atoms on the phosphorus center with fluorine atoms. The resulting DF is a colorless liquid that is itself a regulated chemical precursor. wikipedia.org

Isotopic Analysis for Source Attribution in Precursor Materials

Isotopic analysis has emerged as a powerful forensic tool to link chemical agents to their synthetic precursors and potentially identify their origin. nih.govcolab.ws By measuring the natural abundance of stable isotopes within a molecule, a unique "isotopic fingerprint" can be established, providing valuable clues about the feedstock materials and synthetic pathways used. colab.ws

Stable carbon isotope ratio analysis, specifically measuring the δ¹³C value, is a key technique for the forensic investigation of this compound and its precursors. nih.govosti.gov Studies have demonstrated that the natural isotopic variability in commercially available stocks of methylphosphonic dichloride (MPDC) is significant enough to create distinct, isotope-resolved clusters. nih.gov This variability is believed to be inherited from the carbon feedstock, likely methanol, used in the synthesis of MPDC. nih.govcolab.ws

The analysis by Isotope Ratio Mass Spectrometry (IRMS) can trace this isotopic signature through the synthetic process. nih.gov It has been shown that the conversion of MPDC to this compound (DF), and the subsequent hydrolysis of both compounds to methylphosphonic acid (MPA), does not introduce a significant carbon isotopic fractionation. nih.govcolab.ws This conservation of the δ¹³C signature means that analyzing the more stable and easier-to-handle hydrolysis product, MPA, can reliably reflect the isotopic composition of the original precursor, MPDC, or the intermediate, DF. nih.govcolab.ws This provides a robust method for sourcing and pathway attribution in forensic contexts. nih.govosti.gov

Alongside carbon isotopes, the analysis of deuterium (B1214612)/hydrogen (D/H) isotope ratios provides another layer of information for source attribution. nih.gov The technique of ²H Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR) has been applied to measure the D/H ratios in sarin (B92409) and its precursors, including methylphosphonic dichloride (MPDC) and this compound (DF). colab.wsnih.gov

Research has shown that the D/H isotope ratios of the methyl group in MPDC are not significantly altered during the fluorination step to form DF. colab.ws This indicates that the isotopic signature of the methyl group is preserved during this key synthetic conversion. colab.ws Therefore, the D/H ratio measured in this compound can be directly related back to the specific batch of the MPDC precursor used. colab.wsnih.gov This preservation of the isotopic fingerprint is crucial for forensic analysis, as it allows investigators to potentially link a final product back to its intermediate chemical sources. colab.ws

Carbon Isotope Ratio Mass Spectrometry (IRMS) in Synthetic Pathway Tracing

Reaction Optimization and Process Intensification in MPDF Synthesis

The synthesis of this compound (MPDF), a significant chemical intermediate, is a subject of detailed study, focusing on maximizing yield and purity through the optimization of reaction conditions. Process intensification strategies aim to develop safer, more efficient, and scalable methods for its production. Key synthetic routes typically involve the fluorination of methylphosphonic dichloride (DC), a primary precursor. evitachem.com Modifications to these fluorination reactions are crucial for achieving high-purity MPDF suitable for its intended applications. dtic.mil

Temperature and Pressure Influence on Reaction Kinetics and Yield

Temperature is a critical parameter in the synthesis of MPDF, directly influencing the reaction rate and the final yield. The fluorination of methylphosphonic dichloride is typically conducted at elevated temperatures to drive the reaction to completion.

In one common method using sodium fluoride (NaF) as the fluorinating agent, the reaction mixture is heated gradually. evitachem.com The process involves slowly raising the temperature to 110 °C over approximately two hours, maintaining it at that temperature for an additional hour, and then increasing it to 120 °C to collect the distilled MPDF product. dtic.mil This controlled heating profile under an inert atmosphere helps manage the reaction kinetics, leading to high yields ranging from 86% to 91%. evitachem.comdtic.mil

Another effective method utilizes sodium hexafluorosilicate (Na₂SiF₆) to convert methylphosphonic dichloride to MPDF. evitachem.comdtic.mil In this synthesis, the reaction mixture is heated slowly to 110 °C over a period of three hours. The onset of the reaction, indicated by gas formation, is observed when the temperature reaches 85 °C. dtic.mil This approach consistently produces MPDF with yields around 88% and a purity exceeding 98%. dtic.mil While specific pressure conditions are not always detailed, these syntheses are generally performed under an inert atmosphere to prevent side reactions with moisture and air. evitachem.comdtic.mil For the synthesis of the precursor, methylphosphonic dichloride, it has been noted that pressure does not have a significant effect, though temperatures are carefully controlled between 100 °C and 130 °C for optimal results. google.com

Table 1: Influence of Reaction Conditions on MPDF Synthesis from Methylphosphonic Dichloride
Fluorinating AgentTemperature ProfileObserved KineticsReported YieldReference
Sodium Fluoride (NaF)Slowly heat to 110 °C over 2h, hold for 1h, then increase to 120 °C for distillation.Controlled reaction progression with gradual heating.86-91% dtic.mil, evitachem.com
Sodium Hexafluorosilicate (Na₂SiF₆)Slowly heat to 110 °C under an inert atmosphere over 3h.Gas formation begins at 85 °C.~88% dtic.mil, evitachem.com

Solvent Effects and Solvent-Free Reaction Systems

The choice of reaction medium is a key aspect of process design in MPDF synthesis. Many successful laboratory-scale preparations are conducted in solvent-free systems. dtic.milresearchgate.net

Solvent-free, or neat, reaction conditions offer significant advantages. They simplify the work-up and purification process, as there is no solvent to be removed from the final product. dtic.mil This approach also eliminates potential contamination of the product by the solvent, which is critical for producing high-purity MPDF. dtic.milresearchgate.net The direct reaction of methylphosphonic dichloride with fluorinating agents like sodium fluoride or sodium hexafluorosilicate has been effectively demonstrated without the use of a solvent. dtic.milresearchgate.net

However, the absence of a solvent in highly reactive systems can sometimes lead to uncontrolled conditions and an increase in side reactions, potentially generating more impurities. rsc.org In contrast, the use of a solvent, such as toluene, can in some related organophosphorus syntheses improve the reaction's selectivity and reduce the formation of impurities by providing better temperature control and dissolution of reactants. rsc.org

Table 2: Comparison of Solvent-Free and Solvent-Based Reaction Systems
System TypeAdvantagesDisadvantagesRelevance to MPDF SynthesisReference
Solvent-FreeSimplified purification, no solvent removal required, reduced risk of solvent contamination.Potential for poor temperature control and increased side reactions in highly exothermic processes.Commonly and successfully used for MPDF synthesis from DC, improving product purity. dtic.mil, researchgate.net, rsc.org
Solvent-BasedImproved reaction control and selectivity, better dissolution of reagents.Complex purification process, potential for product contamination, solvent waste generation.Used in related syntheses (e.g., precursors) to enhance selectivity, but less common for the final MPDF fluorination step. rsc.org

Purification Strategies for High-Purity this compound

Achieving high purity is essential for MPDF, and this requires effective purification strategies to remove unreacted starting materials and reaction byproducts. The primary impurities in MPDF synthesized from methylphosphonic dichloride are typically the unreacted precursor itself and the intermediate product, methylphosphonic chloride fluoride. dtic.mil The presence of residual methylphosphonic dichloride is particularly problematic as it can continue to react and form the intermediate chloride fluoride impurity. dtic.mil

The principal method for purifying MPDF is distillation. dtic.mil Due to the differences in boiling points between MPDF, the starting materials, and byproducts, distillation can effectively separate the desired product. The boiling point of MPDF is approximately 98-100 °C. dtic.milwikipedia.org

To obtain high-purity MPDF, modifications to the synthesis reaction itself are often the first step in minimizing impurities. For instance, the choice of fluorinating agent, such as using sodium hexafluorosilicate instead of sodium fluoride, has been shown to be a more convenient route to a cleaner product with a purity of over 98%. dtic.mil Another approach involves adding catalytic amounts of other metal fluorides, like zinc(II) fluoride (at 15-35% wt/wt), to the sodium fluoride reaction, which can improve the yield and purity of the final product. dtic.mil Following the optimized reaction, a final distillation step is employed to isolate the high-purity this compound. dtic.mil

Table 3: Common Impurities and Purification Strategies in MPDF Synthesis
ImpurityOriginMitigation & Purification StrategyReference
Methylphosphonic dichloride (DC)Unreacted starting material from incomplete fluorination.Optimize reaction conditions (temperature, time) to ensure complete conversion. Further treatment with a fluorinating agent or removal via distillation. dtic.mil
Methylphosphonic chloride fluorideIntermediate product of the fluorination reaction or reaction of residual DC in the product.Drive the reaction to completion. Use of more effective fluorinating systems (e.g., Na₂SiF₆). Separation by distillation. dtic.mil

Advanced Spectroscopic and Structural Characterization of Methylphosphonic Difluoride

Molecular Structure Elucidation Through Microwave Spectroscopy

Microwave spectroscopy, a high-resolution technique, has been instrumental in defining the three-dimensional arrangement of atoms in methylphosphonic difluoride. mit.eduwikipedia.org By analyzing the absorption of microwave radiation by the gaseous molecule, researchers can determine its moments of inertia and, consequently, its detailed structure. mit.edu

The microwave spectrum of this compound has been investigated in the gigahertz frequency range. researchgate.netresearchgate.net From these studies, the rotational constants for the ground vibrational state have been precisely determined. These constants are inversely related to the molecule's moments of inertia. core.ac.uk

A reinvestigation of the microwave spectrum between 18.5 and 40.0 GHz yielded the following rotational constants:

A = 4495.91 ± 0.04 MHz

B = 4271.86 ± 0.03 MHz

C = 4125.90 ± 0.03 MHz researchgate.net

These experimentally determined rotational constants have been used to derive key structural parameters of the heavy atoms in the molecule. A diagnostic least-squares adjustment provided the following bond lengths and angles:

ParameterValue
r(P-C)1.795 ± 0.019 Å
r(P-F)1.544 ± 0.011 Å
r(P=O)1.442 ± 0.009 Å
∠FPF99.2 ± 1.0°
∠FPC100.5 ± 2.3°
∠CPO118.2 ± 1.5°
Data from a reinvestigation of the microwave spectrum. researchgate.net

A combined analysis of electron diffraction intensities and rotational constants has yielded a slightly different set of skeletal parameters (rz values):

ParameterValue
r(P=O)1.444 (3) Å
r(P-F)1.545 (2) Å
r(P-C)1.770 (5) Å
∠FPF99.2 (2)°
∠FPC103.7 (8)°
∠OPC117.8 (8)°
Data from a combined gas-phase electron diffraction and microwave study. researchgate.net

The methyl group (CH₃) attached to the phosphorus atom is not static but can rotate around the P-C bond. nih.govmdpi.com This internal rotation, or torsion, is a large-amplitude motion that influences the microwave spectrum, causing characteristic splittings in the rotational transitions. mdpi.commdpi.com The analysis of these splittings provides a direct experimental measure of the energy barrier hindering this rotation. mdpi.com

Early studies based on the splitting in the microwave spectra of vibrationally excited states calculated a barrier to internal rotation of 3.58 ± 0.04 kcal/mol (approximately 1252 cm⁻¹). researchgate.net However, a more recent reinvestigation using a high-resolution Fourier transform microwave (FTMW) spectrometer allowed for the measurement of smaller A-E splittings in the ground vibrational state. researchgate.net This led to a significantly lower and more accurate experimental value for the three-fold barrier to internal rotation (V₃) of 676 (25) cm⁻¹ (approximately 1.93 kcal/mol). researchgate.net This revised value is in good agreement with high-level ab initio calculations, which predict a barrier of 638 cm⁻¹. researchgate.net The staggered conformation is the most stable arrangement for methylphosphonic dihalides. researchgate.net

For this compound, the dipole moment components were determined from Stark effect splittings:

|μa| = 3.4 ± 0.2 D

|μc| = 0.4 ± 0.5 D

Total dipole moment |μt| = 3.62 ± 0.2 D researchgate.netresearchgate.net

Another source reports a total dipole moment of 3.69 ± 0.26 D. wordpress.com

Analysis of Internal Rotation Barriers and Conformations (e.g., Methyl Group Torsion)

Vibrational Spectroscopy for Comprehensive Molecular Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. americanpharmaceuticalreview.com Each technique provides a unique "fingerprint" spectrum that reveals information about the molecule's functional groups and bonding arrangement. americanpharmaceuticalreview.comsavemyexams.com

Infrared spectroscopy measures the absorption of IR radiation at frequencies corresponding to the natural vibrational frequencies of the molecule's bonds. savemyexams.com For a vibration to be IR active, it must cause a change in the molecule's dipole moment. pg.edu.pl The IR spectrum of this compound has been recorded and analyzed to assign the fundamental vibrational modes. dtic.milacs.org

The observed vibrational frequencies are assigned to specific types of bond stretching and bending motions within the molecule. For instance, the spectrum shows characteristic bands for P=O stretching, P-F stretching, and various vibrations of the methyl group. researchgate.net The overtone of the methyl torsion was observed in the Raman spectrum, while the fundamental was seen in the IR spectrum. researchgate.net Ab initio calculations have been employed to support and refine the assignment of these vibrational modes, with results showing good agreement with experimental data, particularly when using high-quality basis sets. researchgate.netresearchgate.net These calculations have also highlighted the mixing between the P=O stretching and the symmetric CH₃ deformation. researchgate.net

A selection of experimentally observed and assigned IR frequencies for this compound is presented below.

Wavenumber (cm⁻¹)Assignment
~3000CH₃ asymmetric stretch
~2900CH₃ symmetric stretch
~1400CH₃ asymmetric deformation
~1300P=O stretch
~1300CH₃ symmetric deformation
~900P-F asymmetric stretch
~850P-F symmetric stretch
~750P-C stretch
~250CH₃ torsion
Assignments are based on general ranges and computational studies. researchgate.netacs.orgresearchgate.net

Raman spectroscopy is a light-scattering technique that provides information complementary to IR spectroscopy. americanpharmaceuticalreview.comscirp.org A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. wikipedia.org The Raman spectra of this compound have been recorded in both the gaseous and solid phases. researchgate.net

Normal-Coordinate Analysis and Force Field Derivation

Normal-coordinate analysis is a powerful computational method used to understand the vibrational modes of a molecule. For this compound, these analyses have been performed using data from infrared (IR) and Raman spectroscopy. acs.org Theoretical calculations, including ab initio methods at the Hartree-Fock (HF), Møller-Plesset second order (MP2), and Density Functional Theory (DFT/B3LYP) levels, have been employed to determine the molecular structure and vibrational spectrum. researchgate.netresearchgate.net

These computational studies have been crucial for assigning the fundamental vibrational frequencies observed in the experimental spectra. A key finding from these analyses is the significant mixing between the P=O stretching and the CH₃ symmetric deformation modes. researchgate.net Accurate prediction of this mixing was achieved through the use of high-quality basis sets in the calculations. researchgate.net The force field, which describes the forces between the atoms in the molecule, has been derived from these analyses, providing a detailed picture of the molecule's vibrational dynamics. The use of good quality basis sets with polarization functions has been shown to be necessary to accurately reproduce experimental vibrational frequencies. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and study of dynamic processes in molecules like this compound.

Multinuclear NMR studies involving ¹H, ¹⁹F, and ³¹P nuclei provide a wealth of information about the structure and bonding in this compound. nih.gov

¹H NMR: The proton NMR spectrum of this compound typically shows a doublet of triplets, arising from the coupling of the methyl protons to the phosphorus nucleus and the two fluorine nuclei. In one study, the ¹H NMR spectrum in CDCl₃ showed a signal at 1.90 ppm with coupling constants of JH-P = 19.2 Hz and JH-F = 5.80 Hz. dtic.mil

¹⁹F NMR: The ¹⁹F nucleus is highly sensitive in NMR, and its spectrum provides direct information about the fluorine environment. man.ac.ukhuji.ac.il The chemical shift and coupling to the phosphorus atom are key parameters.

³¹P NMR: The ³¹P NMR spectrum is characterized by a triplet due to coupling with the two equivalent fluorine atoms. The large one-bond P-F coupling constant is a characteristic feature of this and related compounds. rsc.org

The analysis of chemical shifts and coupling constants from these spectra allows for the unambiguous identification of the molecule and provides insights into the electron distribution within the P-F and P-C bonds. scite.ai

Table 1: Representative NMR Data for this compound

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
¹H1.90Doublet of TripletsJH-P = 19.2, JH-F = 5.80
¹⁹F-DoubletJF-P
³¹P-TripletJP-F

Note: Specific chemical shift values for ¹⁹F and ³¹P can vary depending on the solvent and reference standard used. The coupling constants are more consistent.

While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR techniques are employed to establish connectivity between different nuclei and to study dynamic processes. organicchemistrydata.org Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to confirm the C-H and P-C connectivities within the molecule.

For more complex organophosphorus compounds, 2D NMR is essential for complete signal assignment. nih.gov In the context of this compound, these techniques can be particularly useful in analyzing reaction mixtures or identifying impurities where signal overlap in 1D spectra might be an issue.

Isotopic labelling is a powerful technique used to trace the fate of atoms through a chemical reaction. opcw.org In the study of this compound and its derivatives, isotopes such as ¹³C, ²H (deuterium), and ¹⁸O can be incorporated into the molecule. opcw.orgcaltech.edu

NMR spectroscopy is then used to track the position of the isotopic label in the products, providing definitive evidence for a proposed reaction mechanism. For example, using ¹³C-labelled methylphosphonic dichloride to synthesize this compound, followed by NMR analysis, can confirm that the methyl group remains intact throughout the transformation. nih.gov This approach is crucial for understanding the synthesis of related nerve agents and their degradation pathways. opcw.org Studies on the hydrolysis of this compound to methylphosphonic acid have utilized isotopic labeling to demonstrate that the P-C bond remains intact. nih.gov

Two-Dimensional NMR Techniques for Connectivity and Dynamics

Mass Spectrometry for Molecular Identification and Impurity Profiling

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. dtic.mil

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight (100.0045 g/mol ), confirming its elemental composition. nist.gov The fragmentation pattern provides further structural confirmation.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments with a high degree of confidence. nih.gov This is particularly valuable for distinguishing between compounds with the same nominal mass but different elemental formulas.

For this compound, HRMS is employed in impurity profiling to identify and quantify trace-level byproducts from its synthesis. doi.org This is critical for forensic purposes, as the impurity profile can act as a chemical fingerprint, linking a sample to a specific synthesis route or batch. rsc.org Techniques such as gas chromatography coupled with HRMS (GC-HRMS) are powerful tools for separating and identifying these impurities, even at very low concentrations. spectroscopyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the identification of volatile and semi-volatile compounds. However, this compound and its degradation products present unique challenges. While this compound itself is volatile, its immediate hydrolysis products, such as methylphosphonofluoridic acid (MF) and methylphosphonic acid (MPA), are polar and non-volatile, making them unsuitable for direct GC-MS analysis. chromatographytoday.com Consequently, analytical strategies often focus on either the direct detection of this compound in a sample matrix or the indirect detection via its more stable, derivatized hydrolysis products. chromatographytoday.commdpi.com

For the trace analysis of these polar degradation products, chemical derivatization is essential to increase their volatility and thermal stability for GC analysis. mdpi.comosti.gov Common derivatization approaches include:

Silylation: Reagents like N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) convert the polar phosphonic acids into their corresponding silyl (B83357) esters, which are more amenable to GC-MS analysis. researchgate.net

Alkylation/Esterification: Methylation is a widely used technique, employing reagents such as trimethyloxonium (B1219515) tetrafluoroborate (B81430) (TMO•BF4) or pentafluorobenzyl bromide (PFBBr). mdpi.comosti.gov TMO•BF4 has been shown to be an effective agent for the methylation of phosphonic acids at ambient temperature. osti.gov The use of PFBBr followed by analysis using negative ion chemical ionization (NICI) GC-MS can provide high sensitivity, with limits of detection (LOD) for some phosphonic acids reaching as low as 0.1 ng·mL⁻¹. mdpi.com

In scenarios involving the analysis of this compound itself, such as in process monitoring or specific environmental samples, GC-MS can be applied directly. dtic.milrsc.org The analysis typically involves a gas chromatograph equipped with a capillary column, often with a mid-polarity phase like DB-5MS or Rtx-35ms, coupled to a mass selective detector (MSD) or a time-of-flight (TOF) mass spectrometer. dtic.milrsc.org The mass spectrometer is frequently operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte. dtic.mil

Table 1: Example GC-MS Parameters for Analysis of Related Compounds

Parameter Setting Reference
Gas Chromatograph Agilent 7890A or 5890 osti.govdtic.mil
Column Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm film) or Rtx-35ms osti.govdtic.mil
Carrier Gas Helium osti.govrsc.org
Flow Rate 1.0 mL/min osti.govrsc.org
Injector Temperature 250 °C osti.govrsc.org
Oven Program Example: 40 °C (3 min), ramp 8 °C/min to 300 °C (3 min) osti.gov
Mass Spectrometer Agilent 5975C or 5972 MSD osti.govdtic.mil
Ionization Mode Electron Ionization (EI) or Chemical Ionization (CI) mdpi.com
Ion Source Temperature 230 °C osti.gov
Quadrupole Temp. 150 °C osti.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Polar Derivatives

Liquid Chromatography-Mass Spectrometry (LC-MS) is an exceptionally powerful technique for analyzing the polar, non-volatile, and thermally labile hydrolysis products of this compound, such as methylphosphonic acid (MPA) and alkyl methylphosphonic acids (AMPAs). chromatographytoday.commdpi.com These compounds are challenging to analyze by GC-MS without derivatization, but they are well-suited for LC-MS, which can often analyze them directly in aqueous samples with minimal preparation. mdpi.com

To overcome the poor retention of these highly polar acids on standard C18 reversed-phase columns, specialized chromatographic techniques are employed. chromatographytoday.com Hydrophilic Interaction Liquid Chromatography (HILIC) is a common and effective approach. chromatographytoday.comnih.gov HILIC columns, such as those with a silica (B1680970) stationary phase, can effectively retain and separate these polar analytes. chromatographytoday.com

For enhanced sensitivity and unambiguous identification, tandem mass spectrometry (MS/MS) is typically coupled with LC. nih.gov While direct analysis is possible, derivatization can significantly improve detection limits by orders of magnitude. mdpi.com Pre-column derivatization with reagents that introduce a readily ionizable group is a common strategy.

p-Bromophenacyl bromide: This reagent reacts with methylphosphonic acid, allowing for simultaneous chromatographic separation and mass spectrometric detection of the derivatized MPA alongside underivatized AMPAs. nih.govresearchgate.net

N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B): This cationic derivatizing agent has been shown to improve the detection sensitivity of various organophosphorus acids by one to over two orders of magnitude, enabling detection in the low parts-per-trillion (ppt) range. mdpi.com

These methods, combining specialized chromatography with sensitive mass spectrometric detection, allow for the ultra-trace analysis of this compound degradation products in complex matrices like soil, water, and biological samples. chromatographytoday.comnih.gov

Table 2: Reported LC-MS/MS Detection Limits for Methylphosphonic Acid and Related Derivatives

Compound Derivatizing Agent Method Detection Limit (in sample extract) Reference
Methylphosphonic acid p-Bromophenacyl bromide HILIC-MS/MS 200 pg/mL nih.govresearchgate.net
Ethyl methylphosphonic acid None (direct analysis) HILIC-MS/MS 70 pg/mL nih.govresearchgate.net
i-Propyl methylphosphonic acid None (direct analysis) HILIC-MS/MS 8 pg/mL nih.govresearchgate.net
Pinacolyl methylphosphonic acid None (direct analysis) HILIC-MS/MS 5 pg/mL nih.govresearchgate.net
Various Organophosphorus Acids CAX-B LC-Orbitrap-ESI-MS/MS 0.02–0.2 ng/mL mdpi.com

Electron Diffraction Studies for Gas-Phase Structure

For this compound (CH₃POF₂), these studies have established a tetrahedral-like geometry around the central phosphorus atom. The analysis of the microwave spectrum confirmed the rotational constants, which, when combined with electron diffraction data, allowed for a highly accurate structural determination. researchgate.net

The key structural parameters were determined through a diagnostic least squares adjustment of the data. The results show a P=O double bond that is significantly shorter than the P-C and P-F single bonds, as expected. The F-P-F bond angle is compressed to less than the ideal tetrahedral angle of 109.5°, while the C-P=O angle is expanded. This is consistent with the valence shell electron pair repulsion (VSEPR) theory, where the P=O double bond exerts greater repulsive forces than the single bonds. The methyl group is reported to be freely rotating. rsc.org

Table 3: Gas-Phase Structural Parameters of this compound from Microwave Spectroscopy and Electron Diffraction Studies

Parameter Value (rₐ) Uncertainty Reference
Bond Lengths (Å)
r(P=O) 1.442 Å ± 0.009 Å researchgate.net
r(P-F) 1.544 Å ± 0.011 Å researchgate.net
r(P-C) 1.795 Å ± 0.019 Å researchgate.net
Bond Angles (°)
∠F-P-F 99.2° ± 1.0° researchgate.net
∠F-P-C 100.5° ± 2.3° researchgate.net
∠C-P=O 118.2° ± 1.5° researchgate.net

Theoretical and Computational Chemistry Studies of Methylphosphonic Difluoride

Quantum Chemical Calculations of Molecular Structure and Energetics

Quantum chemical calculations have been instrumental in elucidating the three-dimensional structure, conformational preferences, and energetic landscape of methylphosphonic difluoride.

Ab Initio and Density Functional Theory (DFT) Approaches for Geometry Optimization

A variety of ab initio and Density Functional Theory (DFT) methods have been employed to determine the optimized geometry of this compound. researchgate.netresearchgate.net Calculations have been performed at the Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and DFT (specifically B3LYP) levels with various Gaussian basis sets. researchgate.netresearchgate.net

These computational approaches have been used to calculate key structural parameters, including bond lengths and bond angles. For instance, a joint analysis of electron diffraction data and rotational constants yielded the following skeletal parameters: P=O bond length of 1.444 Å, P-F bond length of 1.545 Å, and a P-C bond length of 1.770 Å. researchgate.net The corresponding bond angles were determined to be F-P-F at 99.2°, F-P-C at 103.7°, and O=P-C at 117.8°. researchgate.net These experimental values show good agreement with those obtained from ab initio studies. researchgate.net

The inclusion of polarization functions, such as d-type functions on heavy atoms, in the basis sets has been found to be crucial for accurately reproducing experimental data, including the dipole moment and vibrational frequencies. researchgate.netresearchgate.net High-level ab initio calculations at the MP2/aug-cc-pVTZ level have also been utilized to refine structural parameters. researchgate.net

Table 1: Selected Optimized Geometrical Parameters of this compound

Parameter Experimental Value (Microwave Spectroscopy) Calculated Value (ab initio)
Bond Lengths (Å)
r(P-C) 1.795 ± 0.019 researchgate.net 1.770 (5) researchgate.net
r(P-F) 1.544 ± 0.011 researchgate.net 1.545 (2) researchgate.net
r(P=O) 1.442 ± 0.009 researchgate.net 1.444 (3) researchgate.net
**Bond Angles (°) **
∠FPF 99.2 ± 1.0 researchgate.net 99.2 (2) researchgate.net
∠FPC 100.5 ± 2.3 researchgate.net 103.7 (8) researchgate.net
∠CPO 118.2 ± 1.5 researchgate.net 117.8 (8) researchgate.net

Note: Experimental values are from a reinvestigation of the microwave spectrum. Calculated values are from a joint analysis of electron diffraction and rotational constants, which are in good agreement with a previous ab initio study.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis of this compound has focused on the internal rotation of the methyl group. The barrier to this internal rotation has been a subject of both experimental and theoretical investigation. Early studies based on microwave spectroscopy and vibrational data suggested a barrier of approximately 3.58 ± 0.04 kcal/mol. researchgate.net

However, a reinvestigation using a pulsed-molecular-beam Fabry-Perot cavity microwave spectrometer, which allowed for the measurement of small A-E splittings of rotational transitions, determined a significantly lower barrier to internal rotation of V₃ = 676 (25) cm⁻¹ (approximately 1.93 kcal/mol). researchgate.net This experimental value is in excellent agreement with high-level ab initio calculations at the MP2/aug-cc-pVTZ level, which predict a barrier of 638 cm⁻¹ (approximately 1.82 kcal/mol). researchgate.net An intrinsic reaction coordinate calculation at the MP2/6-31G(2d,p) level also determined a rotational barrier of 1.49 kcal/mol. researchgate.net

Energetic Profiles of Key Chemical Transformations

Theoretical studies have also shed light on the energetic profiles of chemical transformations involving this compound. For instance, the hydrolysis of this compound is a critical reaction. It is a precursor in the synthesis of sarin (B92409), where it reacts with isopropyl alcohol. army.milnih.gov The hydrolysis process itself involves the reaction with water, leading to the formation of hydrofluoric acid and methylphosphonic acid. wikipedia.org

Spectroscopic Property Predictions and Validation

Computational chemistry plays a vital role in predicting and interpreting the spectroscopic properties of this compound, which are essential for its characterization.

Computational Prediction of Vibrational Frequencies and Intensities

The vibrational spectrum of this compound has been extensively studied using computational methods. researchgate.net Ab initio SCF MO calculations with 3-21G* and 6-31G* basis sets have been used to calculate vibrational frequencies and infrared (IR) intensities. researchgate.net These calculated spectra have been compared with experimental gas-phase IR spectra. researchgate.net

The use of high-quality basis sets in these calculations has been shown to significantly improve the description of the normal modes of vibration. researchgate.net For example, the mixing between the P=O stretching and the CH₃ symmetric deformation was correctly predicted for the first time through these advanced computational approaches. researchgate.net The calculated potential-energy distributions have provided a solid basis for assigning the experimental spectra, generally confirming previous assignments based on model compounds and characteristic frequencies. researchgate.net

Simulation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. The ¹H NMR spectrum of this compound in CDCl₃ shows a doublet of triplets at 1.90 ppm. dtic.mil This splitting pattern arises from the coupling of the methyl protons to the phosphorus atom and the two fluorine atoms, with coupling constants of J(H-P) = 19.2 Hz and J(H-F) = 5.80 Hz. dtic.mil

The metathesis of an equimolar mixture of methylphosphonic dichloride and this compound has been studied using ³¹P NMR spectroscopy. acs.org The ³¹P NMR chemical shift of pure methylphosphonothioic dichloride, a related compound, is reported as 79.46 ppm. rsc.org While specific computational studies on the NMR parameters of this compound were not detailed in the provided search results, it is a standard application of quantum chemical calculations to predict NMR chemical shifts and coupling constants, which can then be compared with experimental data for validation.

Modeling of Microwave Spectra and Rotational Parameters

Computational chemistry plays a pivotal role in complementing and interpreting experimental spectroscopic data. For this compound (CH₃POF₂), theoretical modeling has been instrumental in understanding its rotational behavior and fine-tuning its structural parameters.

Research Findings: Early investigations into the microwave spectrum of this compound were revisited and significantly enhanced by the use of pulsed-molecular-beam Fabry-Perot cavity microwave spectrometers. researchgate.netnist.gov The superior resolution of this technique, compared to conventional Stark spectroscopy, enabled the measurement of subtle A-E splittings in rotational transitions, which are caused by the internal rotation of the methyl group. researchgate.netnist.gov

These high-resolution experimental data are crucial for benchmarking the accuracy of computational models. Ab initio calculations, which are performed from first principles without reliance on experimental parameters, have been extensively applied to CH₃POF₂. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT), particularly with the B3LYP functional, have been used to calculate the molecule's structure and properties. researchgate.netresearchgate.net

A significant finding from these combined experimental and computational efforts was the refinement of the energy barrier for the internal rotation of the methyl group. While earlier studies suggested a higher value, modern high-resolution microwave spectroscopy determined the barrier (V₃) to be 676 cm⁻¹. researchgate.netnist.gov This experimental value showed excellent agreement with high-level ab initio calculations at the MP2/aug-cc-pVTZ level, which predicted a barrier of 638 cm⁻¹, thereby validating the computational approach. researchgate.netnist.gov

Furthermore, computational models have successfully reproduced other key spectroscopic data. The addition of multiple d-type polarization functions on the heavy atoms (P, O, F) in the basis sets was found to be necessary to accurately replicate the experimentally determined dipole moment and vibrational frequencies. researchgate.netresearchgate.net The rotational constants derived from microwave spectra have been used to perform least-squares adjustments of the molecule's structural parameters, yielding precise bond lengths and angles that are consistent with those from ab initio optimized geometries. researchgate.netresearchgate.net

Interactive Data Table: Rotational and Dipole Moment Parameters The following table summarizes the experimentally determined rotational constants and dipole moment components for the ground vibrational state of this compound.

ParameterValueUnit
Rotational Constants
A4495.91 ± 0.04MHz
B4271.86 ± 0.03MHz
C4125.90 ± 0.03MHz
Dipole Moment
μₐ
μₜ
Data sourced from multiple reinvestigations of the microwave spectrum. researchgate.netresearchgate.net

Interactive Data Table: Computationally-Refined Structural Parameters The table below lists the heavy atom structural parameters for this compound, derived from a joint analysis of microwave spectroscopy and electron diffraction data, which are in good agreement with ab initio calculations. researchgate.netresearchgate.net

ParameterValueUnit
Bond Lengths
r(P=O)1.442 ± 0.009Å
r(P-F)1.544 ± 0.011Å
r(P-C)1.795 ± 0.019Å
Bond Angles
∠FPF99.2 ± 1.0°
∠FPC100.5 ± 2.3°
∠CPO118.2 ± 1.5°

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the complex reaction mechanisms of organophosphorus compounds like this compound. By mapping potential energy surfaces, chemists can understand the pathways of chemical transformations, such as hydrolysis and esterification, at a molecular level. researchgate.netacs.org

Research Findings: Key reactions of this compound include its hydrolysis to form methylphosphonofluoridic acid (MF) and its role as a precursor in the synthesis of nerve agents like Sarin through esterification with an alcohol. nih.govacs.org Computational studies, primarily using Density Functional Theory (DFT), have been employed to investigate the energetics and kinetics of these processes. uva.nl

For instance, the reaction of organophosphorus compounds with nucleophiles like fluoride (B91410) (F⁻) and hydroxide (B78521) (OH⁻) ions is of significant interest for understanding both synthesis and degradation pathways. Computational studies on related systems have shown that the facility of P-F bond formation can be attributed to a significantly low activation barrier. researchgate.net DFT calculations can reveal how the introduction of different substituents on the phosphorus atom affects the stability of transition states and intermediates, thereby influencing reaction feasibility and rates, such as the cleavage of the P-C bond. researchgate.net

The mechanism for the formation of Sarin from methylphosphonic dihalides and isopropyl alcohol has been examined through physicochemical and computational methods. nih.gov These models help to explain the reaction kinetics and the conditions required for the transformation. Similarly, the hydrolysis of this compound, a critical reaction in its environmental fate and decontamination, is understood to proceed via nucleophilic attack by water, a mechanism that can be thoroughly mapped using computational techniques. acs.org

Transition State Identification and Activation Energy Calculation

A cornerstone of computational reaction modeling is the ability to identify the transition state (TS)—the highest energy point along a reaction coordinate—and calculate the associated activation energy (Ea). This energy barrier determines the rate of a chemical reaction.

Research Findings: For reactions involving this compound, computational methods like DFT are used to locate the geometry of the transition state, which is characterized as a first-order saddle point on the potential energy surface. For example, in the hydrolysis reaction, the transition state would involve the approach of a water molecule to the phosphorus center and the simultaneous or subsequent breaking of a P-F bond.

While specific activation energy values for this compound reactions from computational studies are not always publicly detailed, the methodology is well-established. acs.org For the thermal decomposition of isopropyl methylphosphonofluoridate (Sarin), where this compound is a product, an experimental activation energy of 18.3 kcal/mol was determined for the hydrolysis step. dtic.mil Such experimental values serve as critical benchmarks for validating the accuracy of computational models. Theoretical calculations aim to reproduce these barriers by computing the energy difference between the reactants and the identified transition state. researchgate.net

Computational studies on related phosphonates have demonstrated that the stability of the transition state is highly sensitive to the electronic nature of the substituents on the phosphorus atom. researchgate.net This highlights the power of computational chemistry to predict how molecular structure influences reactivity by altering the activation energy barrier.

Solvation Effects on Reaction Kinetics and Thermodynamics

Reactions occurring in a liquid phase are profoundly influenced by the surrounding solvent molecules. Computational chemistry provides methods to model these solvation effects, which can dramatically alter reaction kinetics and thermodynamics.

Research Findings: The influence of a solvent is typically modeled using either implicit or explicit solvation models. arxiv.orgnih.gov Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, capturing the bulk electrostatic effects of solvation. science.gov Explicit models involve including a number of individual solvent molecules in the calculation, which allows for the study of specific solvent-solute interactions like hydrogen bonding. nih.gov Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly powerful, treating the reacting molecules with high-level quantum mechanics and the surrounding solvent with computationally less expensive molecular mechanics. nih.gov

The hydrolysis of this compound is a reaction where solvation is critical. Water is not only the reactant but also the solvent. Computational models can show how water molecules stabilize the charged transition state through hydrogen bonding, thereby lowering the activation energy compared to the gas phase. researchgate.net The choice of solvent can change the shape of the potential energy surface and even the fundamental nature of the reaction mechanism. science.gov Studies on other nucleophilic substitution reactions show that polar solvents can significantly influence the stability of reactants, transition states, and products, leading to changes in reaction rates and equilibria. nih.govscience.gov

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum mechanical calculations are excellent for describing bond-making and bond-breaking events, Molecular Dynamics (MD) simulations are the preferred tool for studying the dynamic behavior and intermolecular interactions of molecules over time.

Research Findings: MD simulations model a system by applying classical mechanics to a large ensemble of molecules, allowing researchers to observe how they move, interact, and organize over time scales from picoseconds to microseconds. These simulations rely on force fields, which are sets of parameters that define the potential energy of the system as a function of atomic positions.

For a molecule like this compound, MD simulations can be used to study its interactions with solvent molecules. For example, simulations of the closely related deuterium (B1214612) fluoride (DF) molecule in polar solvents show that after its formation in a reaction, the molecule forms its first hydrogen bond on a subpicosecond timescale, followed by vibrational energy relaxation and further solvent restructuring over tens of picoseconds. researchgate.net This provides a detailed picture of the "microsolvation" process.

Reactivity and Transformation Pathways of Methylphosphonic Difluoride

Hydrolytic Degradation Pathways and Kinetics

The hydrolysis of methylphosphonic difluoride is a rapid process that proceeds in a stepwise manner, ultimately yielding methylphosphonic acid. wikipedia.orgevitachem.comopcw.org The rate and mechanism of this degradation are highly dependent on the pH of the aqueous environment. opcw.orgnih.gov

Acid-Catalyzed Hydrolysis Mechanisms

In acidic conditions, the hydrolysis of this compound is catalyzed by the presence of hydrogen ions. researchgate.net The initial and rapid step involves the reaction with water to produce methylphosphonofluoridic acid (MF) and hydrogen fluoride (B91410) (HF). opcw.org This is followed by a slower hydrolysis of MF to methylphosphonic acid (MPA). opcw.org The acid-catalyzed hydrolysis of methylphosphonofluoridic acid has been shown to be a second-order reaction, dependent on both the acid and substrate concentrations. researchgate.net The activation energy for this acid-catalyzed step has been determined to be 18.3 kcal/mole. researchgate.net

Base-Catalyzed Hydrolysis Mechanisms

Under basic conditions, the hydrolysis of this compound is significantly accelerated. unt.edunih.gov The reaction with hydroxide (B78521) ions is a key pathway in its degradation. wikipedia.org The hydrolysis in sodium hydroxide solutions is pH-dependent, with observed half-lives ranging from 37.2 to 54.7 minutes. nih.gov The process involves nucleophilic attack by the hydroxide ion on the phosphorus atom, leading to the displacement of fluoride ions. wikipedia.org This rapid hydrolysis at high pH is a fundamental principle behind decontamination procedures for related organophosphorus compounds. wikipedia.orgunt.edu

Environmental Hydrolysis under Varying Conditions

The environmental fate of this compound is largely governed by its reaction with water. evitachem.com Factors such as pH, temperature, and humidity play crucial roles in its persistence and degradation.

pH: As established, pH is a critical factor. The hydrolysis half-life of the intermediate, methylphosphonofluoridic acid (MF), demonstrates this dependence. At a pH of 7, the half-life is 162 days. This decreases to 90 days at pH 4 and further to 47 days at pH 3. opcw.org

Temperature: Increased temperature generally accelerates the rate of hydrolysis. The activation energy for the acid-catalyzed hydrolysis of MF highlights the temperature sensitivity of the reaction. researchgate.net

Humidity: The presence of moisture is essential for hydrolysis. evitachem.com this compound is stable under dry conditions but readily hydrolyzes upon exposure to moisture. evitachem.com In the gas phase, the primary environmental decay pathway for similar compounds like methylphosphonic dichloride is hydrolysis, with a lifetime on the order of minutes in the troposphere, a reaction that is dependent on water vapor concentration. pnnl.gov

UV Light: While hydrolysis is the primary degradation pathway, photochemical reactions can also contribute to the transformation of related compounds. The vapor-phase reaction of methylphosphonyl difluoride with photochemically-produced hydroxyl radicals has an estimated atmospheric half-life of about 236 days. nih.gov

Table 1: Half-life of Methylphosphonofluoridic Acid (MF) at Different pH Levels opcw.org

pHHalf-life (days)
7162
490
347

Hydrolysis Product Formation

The hydrolysis of this compound proceeds through a key intermediate to its final stable product.

Reactions with Nucleophilic Reagents (General Chemical Reactivity)

The phosphorus-fluorine bonds in this compound are susceptible to attack by various nucleophiles. researchgate.netdtic.mil This reactivity is fundamental to its role as a precursor in chemical synthesis. wikipedia.org

Alcoholysis Reactions for Ester Formation

This compound readily undergoes alcoholysis, a reaction with an alcohol, to form phosphonic esters. opcw.org This reaction is a critical step in the synthesis of certain nerve agents. wikipedia.org For example, the reaction of this compound with isopropyl alcohol, often in the presence of an amine base like isopropylamine, yields the nerve agent sarin (B92409). wikipedia.orgcardiff.ac.uk The amine acts to neutralize the hydrogen fluoride byproduct. cardiff.ac.uk Similarly, it can react with other alcohols to produce different organophosphorus esters. opcw.org

Reactions with Amine-Based Compounds

This compound is a key component in the production of sarin, a potent nerve agent. The synthesis of sarin involves the reaction of this compound with a mixture of isopropyl alcohol and isopropylamine. wikipedia.orgnih.gov This reaction highlights the susceptibility of the P-F bond to nucleophilic attack by the amine and alcohol. The di-di process, another method for sarin production, utilizes equimolar amounts of this compound and methylphosphonic dichloride. wikipedia.org

Exchange Reactions with Organotin and Organosilicon Compounds

Research has shown that this compound undergoes exchange reactions with various organosilicon and organotin compounds. dtic.mil Specifically, it reacts with organosilicon and organotin alkoxides, resulting in the exchange of a fluoride atom for an alkoxide group. dtic.mil A key advantage of this synthetic route is that the primary byproduct is a gaseous fluorinated silane, which separates from the reaction mixture as the desired product is formed. dtic.mil Notably, organotin compounds have demonstrated greater reactivity in these exchange reactions compared to their organosilicon counterparts. dtic.mil

Thermal Degradation and Pyrolysis Studies

Identification of Thermal Decomposition Products

The thermal decomposition of nerve agents containing a methylphosphonofluoridate structure, such as sarin and soman, is known to produce methylphosphonofluoridic acid. dtic.milarchive.org High-temperature incineration is employed to continue the breakdown process of these agents. dtic.milarchive.org In the presence of water, this compound undergoes hydrolysis, initially forming methylphosphonofluoridic acid (MF) and hydrogen fluoride (HF). opcw.org Further hydrolysis of MF yields methylphosphonic acid (MPA). opcw.org

The thermal degradation of methylphosphonic dichloride, a related compound, above 150°C yields phosphorus oxychloride and methyl chloride.

Mechanistic Aspects of High-Temperature Transformations

At elevated temperatures, such as those used in incineration, the continued breakdown of methylphosphonofluoridic acid is expected. dtic.milarchive.org The hydrolysis of this compound is a significant transformation pathway. The reaction with water is rapid, producing the toxic intermediates methylphosphonofluoridic acid and hydrogen fluoride. opcw.org The subsequent hydrolysis of methylphosphonofluoridic acid to the more stable methylphosphonic acid is a slower process. opcw.org

Photo-Induced Transformations and Photolysis Pathways

The vapor-phase reaction of methylphosphonyl difluoride with photochemically-produced hydroxyl radicals has an estimated atmospheric half-life of approximately 236 days. nih.gov The photolysis of methyl iodide has been studied using time-resolved infrared spectroscopy to demonstrate the performance of software for quantifying multiple analytes. researchgate.net

Biological and Enzymatic Transformation Research

This compound and its primary hydrolysis product, methylphosphonofluoridic acid, are weak inhibitors of human acetylcholinesterase (AChE), being significantly less potent than nerve agents like sarin. nih.gov In vivo studies with rats and guinea pigs indicated that methylphosphonofluoridic acid is the active chemical inhibitor of cholinesterase. nih.gov However, under specific in vitro conditions, this compound showed greater potency than its hydrolysis products. nih.gov

Research has also explored the interaction of this compound and methylphosphonofluoridic acid with oximes, which are used as treatments for nerve agent poisoning. nih.gov When human AChE was incubated with millimolar concentrations of DF or MF, the subsequent addition of the oximes obidoxime (B3283493) and HI-6 led to a decrease in AChE activity. nih.gov This is likely due to the formation of phosphonyloximes from the direct reaction of DF or MF with the oximes, which are themselves inhibitory. nih.gov

Chemical Interaction with Enzyme Mimics and Catalysts

The reactivity of this compound (DF), particularly the hydrolysis of its phosphorus-fluorine (P-F) bonds, is a critical area of research for developing effective decontamination and neutralization technologies. While DF itself is a precursor, its structural similarity to highly toxic G-series nerve agents like Sarin means that catalysts and enzyme mimics developed for nerve agent degradation are often relevant to DF as well.

Interaction with Enzymes and Oximes: In vitro studies have investigated the reaction of this compound and its primary hydrolysis product, methylphosphonofluoridic acid (MF), with human acetylcholinesterase (AChE), the primary target of organophosphorus nerve agents. Research indicates that both DF and MF are weak inhibitors of human AChE, being at least five orders of magnitude less potent than the nerve agent Sarin. acs.orgnih.gov However, the interaction of DF with certain oximes, which are used as therapeutic reactivators for inhibited AChE, can lead to a more complex scenario. The direct reaction of DF or MF with oximes like obidoxime and HI-6 can form phosphonyloximes, which are themselves potent AChE inhibitors. acs.orgnih.gov This suggests that under conditions of high DF exposure, treatment with these specific oximes could paradoxically worsen the inhibition of AChE. acs.org

Catalysis by Metal-Organic Frameworks (MOFs): Metal-Organic Frameworks, particularly those based on zirconium (Zr), have emerged as exceptionally effective catalysts for the hydrolysis of organophosphorus compounds. The mechanism often involves the Zr-oxo clusters within the MOF structure, which can mimic the active sites of natural phosphotriesterase enzymes. pnas.organu.edu.au

MOF-808, a Zr-based MOF, is recognized as one of the most potent catalysts for the degradation of nerve agents and their simulants. researchgate.netresearchgate.net Its high catalytic activity is attributed to the density of active sites and low coordination of the framework. anu.edu.au The hydrolysis reaction involves a nucleophilic attack on the phosphorus center of the organophosphate, cleaving the P-F or P-O bond. jst.go.jp While specific kinetic data for the hydrolysis of this compound by MOF-808 is not extensively published, the rapid degradation of structurally similar compounds like Sarin and its simulants underscores its potential efficacy. For instance, the half-life for the hydrolysis of the nerve agent Soman (GD) catalyzed by MOF-808 is approximately 2 minutes under certain conditions. jst.go.jp The catalytic performance of these MOFs can be further enhanced by functionalizing them with amine groups or by synthesizing them as xerogels, which increases the external surface area and mesoporosity, thereby improving access to the catalytic sites. anu.edu.audtic.mil

Table 1: Performance of Selected Catalysts on Organophosphate Compounds This table presents data for nerve agents and simulants structurally related to this compound.

CatalystSubstrateConditionResult (Half-life, t₁/₂)Reference
MOF-808Soman (GD)Aqueous N-ethylmorpholine buffer~2 minutes jst.go.jp
MOF-808Dimethyl p-nitrophenyl phosphate (B84403) (DMNP)Aqueous N-ethylmorpholine buffer~30 seconds jst.go.jp
MOF-808 (Recycled Xerogel)Dimethyl p-nitrophenyl phosphate (DMNP)pH 10, room temperatureFastest among tested MOFs (UiO-66, NU-901) anu.edu.au
Im@MOF-808Dimethyl p-nitrophenyl phosphate (DMNP)Aqueous solution<30 seconds researchgate.net

Other Enzyme Mimics: Researchers have also explored other biomimetic systems. Peptoid-based nanomembranes functionalized with metal ions like Co²⁺ have been designed to mimic phosphotriesterases. smpdb.ca These structures create a local environment that facilitates the hydrolysis of organophosphate simulants, demonstrating rate accelerations significantly above the uncatalyzed background reaction. acs.org Additionally, manganese complexes have been synthesized that react with methylphosphonofluoridic acid (MF), the hydrolysis product of DF, highlighting the potential of transition-metal complexes in catalytic degradation pathways. nih.gov

Bioremediation Research on Organophosphorus Compounds

Bioremediation offers an environmentally friendly and cost-effective approach to neutralize organophosphorus compounds, including precursors like this compound. anu.edu.au This strategy utilizes microorganisms or their enzymes to break down these toxic chemicals into less harmful substances. anu.edu.au

Organophosphate-Degrading Enzymes: Several classes of enzymes capable of hydrolyzing organophosphates have been identified and studied. The most prominent are phosphotriesterases (PTEs), such as Organophosphate Hydrolase (OPH) and Organophosphorus Acid Anhydrolase (OPAA). These enzymes are typically binuclear metalloenzymes, often containing zinc, that can hydrolyze a broad range of substrates, including compounds with P-F bonds. anu.edu.au

Organophosphate Hydrolase (OPH): Originally isolated from bacteria like Brevundimonas diminuta, OPH demonstrates high catalytic efficiency against various organophosphate insecticides. nih.gov Its ability to cleave P-O, P-F, P-CN, and P-S bonds makes it a versatile candidate for bioremediation. dtic.mil

OpdA: This enzyme, isolated from Agrobacterium radiobacter, is a variant of OPH and is notably used commercially for the cleanup of pesticide-contaminated water sources. anu.edu.audtic.mil Studies have shown that the substrate specificity of OpdA can be altered through mutagenesis to enhance its activity against specific methyl-substituted substrates. anu.edu.au

Glycerophosphodiesterase (GpdQ): Found in Enterobacter aerogenes, GpdQ is primarily a phosphodiesterase but exhibits promiscuous phosphotriesterase activity, enabling it to degrade a wide range of organophosphorus compounds. anu.edu.au

Biodegradation Pathways: The biodegradation of this compound would involve the cleavage of its P-F bonds, followed by the breakdown of the resulting methylphosphonic acid (MPA). The microbial degradation of methylphosphonate (B1257008) is well-documented and primarily occurs via the carbon-phosphorus (C-P) lyase pathway. pnas.orgsmpdb.ca This multi-enzyme system cleaves the stable C-P bond, ultimately releasing methane (B114726) and inorganic phosphate, which can be utilized by the microorganism as a nutrient source. smpdb.canih.gov The presence of the phn operon, which encodes the C-P lyase complex, is indicative of a microbe's ability to utilize phosphonates. pnas.org

Furthermore, research on the degradation of Sarin, which is synthesized from DF, provides direct evidence for the bioremediation of its breakdown products. Studies have shown that microbial consortia can utilize isopropyl methylphosphonic acid (IMPA), the primary hydrolysis product of Sarin, as a sole source of phosphorus. These microorganisms degrade IMPA into methylphosphonic acid (MPA), demonstrating a complete pathway for the detoxification of Sarin-related compounds. This indicates a strong potential for developing bioremediation systems that can effectively neutralize DF and its subsequent products.

Table 2: Key Enzymes in Organophosphorus Compound Bioremediation

Enzyme (Abbreviation)Source OrganismSubstrate ClassDegradation MechanismReference
Organophosphate Hydrolase (OPH)Brevundimonas diminutaTriesters (P-O, P-F, P-S, P-CN)Hydrolysis nih.govdtic.mil
Organophosphorus acid anhydrolase (OPAA) / OpdAAgrobacterium radiobacterTriesters, AnhydridesHydrolysis anu.edu.audtic.mil
Glycerophosphodiesterase (GpdQ)Enterobacter aerogenesDiesters, Triesters, PhosphonatesHydrolysis anu.edu.au
C-P LyaseVarious bacteria (e.g., E. coli)PhosphonatesC-P bond cleavage pnas.orgsmpdb.ca

Advanced Analytical Methodologies for Detection and Speciation of Methylphosphonic Difluoride and Its Transformation Products

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For methylphosphonic difluoride and its related compounds, several chromatographic techniques have been adapted and optimized.

Gas Chromatography (GC) with Specialized Detectors (e.g., FPD, AED, ICP-MS)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. chromatographytoday.com While this compound itself can be analyzed by GC, its more polar degradation products often require derivatization to increase their volatility. chromatographytoday.comoup.com

The choice of detector is crucial for achieving the required sensitivity and selectivity.

Flame Photometric Detector (FPD): This detector is highly selective for phosphorus- and sulfur-containing compounds. ekotechlab.pl In the FPD, compounds are combusted in a hydrogen-rich flame, and the light emitted by the excited phosphorus or sulfur species is measured at specific wavelengths (e.g., 526 nm for phosphorus). ekotechlab.pl This makes FPD a robust and sensitive choice for detecting organophosphorus compounds like DF and its derivatives. ekotechlab.plnih.gov

Atomic Emission Detector (AED): The AED offers element-specific detection by passing the eluent from the GC column through a high-energy microwave-powered plasma, which atomizes the analytes. copernicus.org The detector then measures the atomic emission spectra, allowing for the simultaneous determination of the elemental composition of each chromatographic peak. copernicus.orgresearchgate.net This capability is particularly useful for identifying unknown compounds and for confirming the presence of specific elements like phosphorus and fluorine in the analytes. researchgate.netrsc.org GC-AED has been successfully used for the analysis of various chemical warfare agents and their related compounds. researchgate.net

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): Coupling GC with ICP-MS provides extremely high sensitivity and elemental specificity. nih.gov The ICP ionizes the atoms from the GC eluent, and the MS separates and detects these ions based on their mass-to-charge ratio. This technique allows for the detection of elements like phosphorus at very low levels, making it suitable for trace analysis of chemical warfare agent degradation products. nih.gov Although it can be a powerful tool for screening complex samples, the analysis of polar degradation products may require a time-consuming derivatization step. nih.gov

Below is a table summarizing the key features of these GC detectors for the analysis of this compound and related compounds.

DetectorPrinciple of OperationSelectivityKey Advantages
FPD Chemiluminescence of P and S compounds in a hydrogen flame. ekotechlab.plHigh for Phosphorus and Sulfur. ekotechlab.plRobust, sensitive for organophosphorus compounds. nih.gov
AED Atomic emission of elements in a microwave-induced plasma. copernicus.orgElement-specific for a wide range of elements. researchgate.netProvides elemental composition, useful for identification. researchgate.netrsc.org
ICP-MS Ionization of elements in an inductively coupled plasma and mass spectrometric detection. nih.govHigh elemental specificity and sensitivity. nih.govExtremely low detection limits, suitable for trace analysis. nih.gov

Liquid Chromatography (LC) coupled with Mass Spectrometry (MS/MS, HRMS)

For the analysis of more polar and non-volatile transformation products of this compound, such as methylphosphonic acid (MPA), liquid chromatography is the preferred separation technique. chromatographytoday.com Coupling LC with mass spectrometry provides a powerful tool for both separation and identification.

Tandem Mass Spectrometry (MS/MS): LC-MS/MS is a highly sensitive and selective technique for quantifying trace levels of compounds in complex matrices. uva.nl It involves the selection of a specific precursor ion, its fragmentation, and the detection of a specific product ion, which significantly reduces background noise and enhances specificity. This method has been successfully applied to the analysis of various nerve agent metabolites in biological samples. oup.com

High-Resolution Mass Spectrometry (HRMS): LC-HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown compound. researchgate.netacs.org This is particularly valuable for the identification of unexpected transformation products and for distinguishing between compounds with the same nominal mass. The use of HRMS has been shown to significantly improve the detection of chemical attribution signatures in crude samples. acs.org

Ion Chromatography for Polar Degradation Products

Ion chromatography (IC) is a specialized form of liquid chromatography designed for the separation of ionic species. It is particularly well-suited for the analysis of highly polar degradation products of this compound, such as methylphosphonic acid and other alkyl methylphosphonic acids. chromatographytoday.comopcw.org IC can be used to separate these acidic compounds, which can then be detected by conductivity detection or coupled to a mass spectrometer for more definitive identification. opcw.orgresearchgate.net The technique has proven effective in separating closely related nerve agent degradation products in various matrices. opcw.org

Microchip Electrophoresis for Alkyl Methylphosphonic Acids

Microchip electrophoresis (MCE) is a miniaturized analytical technique that offers rapid and efficient separations of charged species. nih.gov This technology has been successfully applied to the analysis of alkyl methylphosphonic acids, which are the degradation products of several nerve agents. nih.govresearchgate.net MCE devices, often coupled with contactless conductivity detection, provide fast analysis times (under 2 minutes), high sensitivity (with detection limits in the µg/L range), and portability, making them promising for on-site screening and monitoring. nih.govmdpi.comspiedigitallibrary.org

The table below presents a summary of findings from studies on microchip electrophoresis for the analysis of alkyl methylphosphonic acids.

Study FocusKey Findings
Screening of Organophosphonate Nerve Agent Degradation Products Achieved fast response times (50 seconds for a three-component mixture) and low detection limits (48-86 µg/L). nih.gov
Hand-held Analyzer Development A portable device demonstrated a linear response in the 10-300 µg/mL range and was applicable to environmental samples. spiedigitallibrary.org
Portable MCE-C4D Device Reported detection limits around 10 µg/mL for degradation products of organophosphate nerve agents. mdpi.com

Spectroscopic Detection Platforms

Spectroscopic techniques provide valuable information about the molecular structure and composition of chemical compounds. They are often used in conjunction with chromatographic methods for comprehensive analysis.

Advanced NMR Techniques for Trace Analysis in Complex Matrices

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules. While standard NMR often requires relatively high concentrations of the analyte, advanced techniques have been developed for trace analysis in complex matrices. For instance, position-specific isotope analysis (PSIA) by NMR can provide quantitative isotopic fingerprints of a compound, which can be used to link a chemical to its precursor source. Studies have shown that the carbon-13 isotope ratios in methylphosphonic dichloride remain constant after its conversion to this compound and subsequent hydrolysis to methylphosphonic acid, providing a valuable forensic tool. researchgate.net

Surface Acoustic Wave (SAW) Sensors for Organophosphorus Compound Detection

Surface Acoustic Wave (SAW) sensors are highly sensitive devices used for the real-time detection of chemical vapors, including organophosphorus compounds. nih.gov These sensors operate on the principle of piezoelectricity, where an electrical signal is converted into a mechanical acoustic wave that travels across the surface of a piezoelectric crystal substrate. nih.govmdpi.com The surface of the SAW device is coated with a chemically selective sensing layer that interacts with the target analyte. nih.govsemanticscholar.org This interaction, typically adsorption, causes a change in the mass and/or viscoelasticity of the layer, which in turn alters the velocity and amplitude of the acoustic wave. nih.gov These changes are measured as a shift in the resonant frequency of the device, providing a quantifiable signal corresponding to the analyte's concentration. nih.govsemanticscholar.org

The effectiveness of a SAW sensor is critically dependent on the recognition layer. nih.govrsc.org For organophosphorus compounds like this compound, various polymers have been explored. Fluoroalcoholpolysiloxane (SXFA) is one such polymer that has shown high sensitivity for detecting simulants of chemical warfare agents, such as dimethyl methylphosphonate (B1257008) (DMMP). researchgate.netmdpi.com The porous, amorphous structure of the SXFA film provides a large surface area for gas adsorption. mdpi.com The interaction between the analyte and the coating is a key factor, and for many organophosphorus compounds, this involves hydrogen bonding. researchgate.net

The design of SAW sensors often utilizes a dual-delay-line oscillator configuration. mdpi.com One delay line is coated with the sensing polymer, while the other remains uncoated or is coated with an inert material to act as a reference. This setup helps to compensate for environmental variations like temperature and humidity, thus improving the sensor's stability and accuracy. nih.gov Research has demonstrated the capability of SAW sensors to achieve very low detection limits, often in the parts-per-billion (ppb) range, making them suitable for monitoring trace levels of hazardous compounds. researchgate.net

Raman Spectroscopy for Standoff Detection and Structural Fingerprinting

Raman spectroscopy is a powerful analytical technique for the non-contact, standoff detection and identification of chemical substances, including hazardous materials like this compound. spectroscopyonline.comresearching.cn The technique works by illuminating a sample with a laser and analyzing the inelastically scattered light. spectroscopyonline.com The scattered photons exchange energy with the molecule's vibrational modes, resulting in frequency shifts that are unique to the molecule's chemical structure. spectroscopyonline.com This creates a distinct spectral "fingerprint," allowing for precise identification. spectroscopyonline.comresearching.cn

For standoff detection, Raman systems are often coupled with telescopes to collect the scattered light from a safe distance, which can range from several meters to over 100 meters. spectroscopyonline.comuprm.edu This capability is crucial for identifying chemical threats without direct contact. spectroscopyonline.comoptica.org Recent advancements have focused on improving performance under various conditions, such as in daylight and for concealed substances. nih.gov Techniques like time-gated detection, using pulsed lasers and fast detectors, help to reject background noise and fluorescence from containers, enhancing the signal-to-noise ratio and selectivity. spectroscopyonline.comnih.gov

Note: The Raman shift regions are approximate and based on data for related organophosphorus compounds and general vibrational frequency ranges.

Isotopic Analysis for Forensic and Attribution Science

Stable Isotope Ratio Mass Spectrometry (IRMS) for Precursor Sourcing

Stable Isotope Ratio Mass Spectrometry (IRMS) is a highly precise analytical technique that measures the relative abundance of stable isotopes (e.g., ¹³C/¹²C, ²H/¹H) in a sample. fmach.itforensic-isotopes.org This technique serves as a powerful forensic tool to trace the origin of chemical compounds by leveraging the natural, subtle variations in isotopic ratios that arise from different geographical sources or synthetic manufacturing processes. forensic-isotopes.orgnih.govmdpi.com The isotopic composition of a synthetic chemical is inherited from its starting materials, or precursors, and can be slightly altered by the specific reaction conditions used in its production. mdpi.comosti.gov

In the context of this compound (DF), which is a precursor to the nerve agent sarin (B92409), IRMS can be used to analyze its carbon (δ¹³C) and hydrogen (δ²H) isotopic signatures. nih.govnih.gov Research has shown that the isotopic signature of the precursor, Methylphosphonic dichloride (DC), is passed on to DF during the fluorination process. osti.gov This means that by analyzing the isotopic composition of a DF sample, it is possible to link it back to a specific batch or manufacturer of the DC precursor. nih.govosti.gov

Studies on commercial stocks of DC have revealed that samples can be clustered into distinct groups based on their δ¹³C values. nih.govosti.gov This variation is likely due to differences in the industrial feedstock (e.g., methanol) used to synthesize the DC. osti.gov Therefore, IRMS provides a method to differentiate between DF samples that are chemically identical but originate from different synthetic pathways or precursor sources, which is invaluable for forensic investigations and chemical attribution. nih.govosti.gov

Application in Forensic Chemistry for Chemical Attribution Signatures

Chemical attribution signatures (CAS) are features of a chemical sample, such as impurities, by-products, or isotopic ratios, that can help identify its origin or method of production. researchgate.net Isotopic analysis is a key method for determining intrinsic CAS, which are inherent to the molecule itself. acs.org By creating a detailed isotopic fingerprint of a sample of this compound, forensic chemists can generate evidence to link it to a specific source, production batch, or even a particular synthetic route. nih.govacs.org

The power of this technique lies in its ability to distinguish between chemically identical substances from different origins. forensic-isotopes.org For instance, the stable carbon isotope (¹³C) signature of this compound is inherited from its precursor, Methylphosphonic dichloride (DC). osti.gov This signature can be traced back further to the carbon feedstock, such as methanol, used in the precursor's synthesis. osti.gov Therefore, variations in the δ¹³C values can differentiate between DF produced using different starting materials. nih.gov

Recent advancements have explored the simultaneous measurement of multiple isotopes (e.g., ¹³C and ²H) to create a more robust, multi-dimensional forensic fingerprint. nih.gov This combined isotopic signature significantly enhances the discriminatory power of the analysis. nih.gov Furthermore, research has demonstrated that the isotopic signature remains intact even when DF or its precursors are hydrolyzed to Methylphosphonic acid (MPA), a more stable and less toxic degradation product. nih.govosti.govnih.gov This allows for the effective isotopic analysis of environmental samples where the original compound has degraded, providing a durable and powerful forensic tool for chemical attribution. nih.govnih.gov

Sample Preparation and Derivatization Strategies for Analytical Enhancement

Solid-Phase Extraction (SPE) and Other Enrichment Methods

Effective analysis of trace chemical compounds like this compound and its transformation products from complex matrices (e.g., water, soil, blood) often requires a sample preparation step to isolate and concentrate the analytes of interest. nih.gov Solid-Phase Extraction (SPE) is a widely used and highly effective enrichment method for this purpose. nih.gov The technique involves passing a liquid sample through a solid sorbent material packed in a column or disk. The analytes are retained on the sorbent while interferences are washed away. The concentrated analytes are then eluted with a small volume of a suitable solvent for subsequent analysis.

The choice of sorbent is critical for successful SPE. For polar organophosphorus compounds and their acidic metabolites, such as Methylphosphonic acid (MPA), various sorbent types are employed. nih.gov These include normal-phase sorbents like silica (B1680970), reversed-phase materials, and anion exchangers. nih.govnih.gov For instance, normal-phase silica sorbent beds have been used effectively in high-throughput methods to preconcentrate organophosphorus nerve agent metabolites from urine samples. nih.govoup.com The automation of SPE using 96-well plates allows for the rapid processing of a large number of samples, which is crucial in emergency response scenarios. nih.govoup.com

Besides SPE, other sample preparation techniques are available. Liquid-liquid extraction (LLE) is a traditional method, but SPE is often preferred due to its ease of use, lower solvent consumption, and potential for automation. nih.govjimcontent.com More recent microextraction techniques, such as Solid-Phase Microextraction (SPME) and Dispersive Liquid-Liquid Microextraction (DLLME), offer high enrichment factors with minimal solvent use and are also applied in the analysis of organophosphorus compounds. jimcontent.com These enrichment strategies are essential for achieving the low detection limits required for forensic and environmental monitoring. nih.gov

Compound Reference Table

Derivatization for Enhanced Volatility or Detection Sensitivity

The analysis of this compound (DF) in environmental or forensic samples is intrinsically linked to the detection of its transformation products. DF readily hydrolyzes to form non-volatile and polar compounds, primarily alkyl methylphosphonic acids (AMPAs) and ultimately methylphosphonic acid (MPA). murdoch.edu.auosti.gov These hydrolysis products are key indicators of the original presence of DF but are not directly amenable to analysis by gas chromatography-mass spectrometry (GC-MS) due to their low volatility and high polarity. murdoch.edu.aumurdoch.edu.au To overcome this, derivatization is a critical pre-analytical step employed to convert these polar analytes into more volatile and thermally stable derivatives, thereby enhancing chromatographic separation and detection sensitivity. researchgate.netrestek.com The two most prominent derivatization strategies are silylation and alkylation (primarily methylation). researchgate.netresearchgate.net

Silylation

Silylation is a widely used technique that involves the replacement of active hydrogen atoms in the phosphonic acid functional groups with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or a tert-butyldimethylsilyl (TBDMS) group. mdpi.comregistech.com This process significantly reduces the polarity of the analytes and increases their volatility, making them suitable for GC-MS analysis. restek.comregistech.com

Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). mdpi.comresearchgate.net

BSTFA: Often used with a catalyst like trimethylchlorosilane (TMCS), BSTFA yields TMS derivatives. scirp.orgiu.edu While effective, the resulting TMS derivatives can be sensitive to moisture. registech.com

MTBSTFA: This reagent produces TBDMS derivatives, which are approximately 10,000 times more stable against hydrolysis than their TMS counterparts, offering greater robustness during sample handling and analysis. mdpi.comregistech.com However, MTBSTFA may be less effective for sterically hindered compounds. nih.govresearchgate.net

Research has shown that the efficiency of silylation can be suppressed by the presence of divalent metal cations, such as calcium and magnesium, which may be present in environmental samples. jst.go.jp Optimization of reaction parameters like temperature, time, and reagent volume is crucial for achieving high derivatization yields. researchgate.netnih.gov For instance, one study found that using BSTFA with 10% TMCS at 90°C for over two hours resulted in a 97% conversion to the desired silyl derivative for a related compound.

Methylation and Alkylation

Alkylation, and more specifically methylation, is another cornerstone of derivatization for phosphonic acids. This process converts the acidic protons into methyl or other alkyl esters, which are significantly more volatile. researchgate.netmdpi.com

Historically, diazomethane (B1218177) (CH₂) was a primary reagent for methylation due to its high reactivity. researchgate.netmdpi.com However, its extreme toxicity and explosive nature have prompted the search for safer alternatives, especially for on-site or field analysis. researchgate.netnih.gov

Modern methylation reagents that offer improved safety profiles include:

Trimethylsilyldiazomethane (TMSD): A safer alternative to diazomethane. nih.gov

Thermally Assisted Methylation (TAM): This technique uses reagents like trimethylphenylammonium hydroxide (B78521) (TMPAH) or trimethylsulfonium (B1222738) hydroxide (TMSH) in the hot GC injector port to achieve methylation. mdpi.comnih.gov Studies have demonstrated detection limits below 0.5 ng per injection using TMPAH. nih.gov

Trimethyloxonium (B1219515) Tetrafluoroborate (B81430) (TMO·BF₄): This reagent has emerged as a highly effective and safe alternative. nih.govosti.gov It allows for the rapid and efficient methylation of phosphonic acids at ambient temperature, avoiding the hazards associated with diazomethane and the high temperatures of TAM. osti.govnih.gov Research has shown that TMO·BF₄ can successfully methylate a range of phosphonic acids in complex matrices like soil and organic proficiency test samples within 1-3 hours. nih.govosti.gov

Other alkylation strategies, such as using pentafluorobenzyl bromide (PFBBr), have also been successfully employed, particularly for enhancing detection sensitivity in negative ion chemical ionization mass spectrometry. mdpi.com

Applications of Methylphosphonic Difluoride in Chemical Synthesis and Research Beyond Precursor Status

Utilization in the Synthesis of Advanced Organophosphorus Materials

Methylphosphonic difluoride serves as a valuable building block in the creation of complex organophosphorus compounds, leveraging its reactive P-F bonds to introduce the methylphosphonyl group into various molecules.

Phosphonylating Agent in Organic Synthesis

As a reactive difluoride, this compound can act as a phosphonylating agent. It reacts with nucleophiles such as alcohols and amines to introduce the methylphosphonate (B1257008) moiety. wikipedia.org This reactivity is fundamental to its role in building more complex organophosphorus molecules. For instance, its reaction with alcohols can lead to the formation of alkyl methylphosphonofluoridates or, with further reaction, dialkyl methylphosphonates. wikipedia.org

Precursor for Specialty Fluorinated Organophosphorus Compounds

The fluorine atoms in this compound can be selectively replaced, allowing for the synthesis of a variety of specialty fluorinated organophosphorus compounds. These compounds are of interest in materials science and medicinal chemistry due to the unique properties conferred by the fluorine atoms, such as increased thermal stability and altered biological activity. mdpi.comevitachem.com Research has demonstrated the conversion of this compound into other fluorinated derivatives through controlled reactions. dtic.mil

Role in the Synthesis of Oligonucleoside Methylphosphonates

While methylphosphonic dichloride is more commonly cited for this purpose, the underlying chemistry involves the formation of a methylphosphonate linkage, a modification that can be achieved using derivatives of methylphosphonic acid. nih.govnih.gov Oligonucleoside methylphosphonates are analogues of DNA where the negatively charged phosphodiester backbone is replaced by a neutral methylphosphonate linkage. This modification enhances the cellular uptake and resistance to nuclease degradation of oligonucleotides, making them valuable tools in antisense therapy and other biotechnological applications. acs.org The synthesis involves the coupling of a protected nucleoside with a methylphosphonating agent. nih.govnih.gov

Development of Analytical Standards and Reference Materials

The unequivocal identification of chemical agents and their degradation products is crucial for environmental monitoring and forensic analysis, particularly in the context of verifying compliance with the Chemical Weapons Convention (CWC). opcw.org

Synthesis of Calibrants for Environmental and Forensic Analysis

This compound is used to synthesize analytical standards and reference materials essential for the accurate detection and quantification of nerve agent hydrolysis products. wikipedia.orgnih.govun.org For example, its controlled hydrolysis can produce methylphosphonic acid, a key degradation product of sarin (B92409) and soman. chromatographytoday.com Furthermore, it can be reacted with other compounds to generate a library of related substances that can be used to calibrate analytical instruments like gas chromatographs and mass spectrometers. evitachem.comdtic.mil The availability of high-purity standards is critical for the validation of analytical methods used by organizations such as the Organisation for the Prohibition of Chemical Weapons (OPCW). opcw.org

The following table provides examples of compounds that can be synthesized from this compound for use as analytical standards.

Compound NamePrecursor(s)Application
Methylphosphonic acidThis compound, WaterCalibration standard for nerve agent degradation product analysis. chromatographytoday.com
Methylphosphonofluoridic acidThis compound, Methylphosphonic acidAnalytical standard for thermal degradation products. evitachem.comdtic.mil
Alkyl methylphosphonatesThis compound, AlcoholReference materials for related compound analysis. wikipedia.org

Research on Chemo-Selective Reactions and Catalyst Development

The reactivity of the phosphorus-fluorine bond in this compound makes it a subject of interest for fundamental chemical research, including the study of selective reactions and the development of new catalysts. evitachem.com Investigations into its reactions with various nucleophiles under different conditions help to elucidate the principles of chemo-selectivity in organophosphorus chemistry. acs.org This knowledge can be applied to the design of new synthetic methodologies and the development of catalysts that can selectively activate or cleave P-F bonds, which is relevant for various chemical transformations beyond the scope of chemical warfare agents. acs.org

Exploration of Selective Fluorination Reactions

This compound is itself a product of selective fluorination, a critical step in its synthesis. The primary methods involve the substitution of chlorine atoms in methylphosphonic dichloride with fluorine. evitachem.com Research into these reactions aims to achieve high yields and purity.

One common and efficient method involves the reaction of methylphosphonic dichloride with sodium fluoride (B91410) (NaF). evitachem.com This reaction is often conducted at elevated temperatures, sometimes in the presence of a catalyst like zinc fluoride or cobalt fluoride, to facilitate the halogen exchange. evitachem.com Another established synthetic route uses sodium hexafluorosilicate (B96646) under inert conditions, which also produces this compound in high yields. evitachem.com

Detailed research findings on these fluorination reactions are presented below:

Fluorinating AgentPrecursorCatalyst/ConditionsYieldReference
Sodium Fluoride (NaF)Methylphosphonic dichlorideZinc fluoride or Cobalt fluoride, gradual heating to 120°C86-91% evitachem.com
Sodium HexafluorosilicateMethylphosphonic dichlorideInert atmosphere~88% evitachem.com
Antimony Trifluoride (SbF₃)Methylphosphonic dichloride (from chlorinated Dimethyl [¹⁴C]methylphosphonate)Not specified25% (radiochemical yield) iaea.org
Hydrogen Fluoride (HF)Methylphosphonic dichlorideNot specifiedNot specified wikipedia.org

While this compound is a fluorinated compound, its application as a reagent for the selective fluorination of other molecules is not extensively documented in scientific literature. Its chemistry is primarily characterized by the high reactivity of the phosphorus-fluorine (P-F) bonds, which tend to undergo cleavage in reactions rather than transferring fluorine atoms to other substrates. wikipedia.orgacs.org For instance, it readily reacts with water, leading to hydrolysis where the P-F bonds are broken to form methylphosphonic acid and hydrogen fluoride fumes. wikipedia.org

Development of Catalytic Systems for Organophosphorus Transformations

Recent research has utilized this compound and its derivatives to probe the reactivity of catalytic systems designed for organophosphorus transformations, such as bond cleavage, which is crucial for decontamination studies. acs.org

A notable study involves the investigation of a specific manganese-based pincer complex, (iPrPNP)Mn(CO)2, and its reactivity with organophosphate substrates. acs.org While this research aims to develop catalysts for the hydrogenation of various polar functional groups, it also explores reactions with compounds structurally related to chemical warfare agents. acs.org

In this context, researchers studied the reaction of a manganese complex with methylfluorophosphonic acid (MF), the primary hydrolysis product of this compound. acs.org The addition of MF to the manganese complex [(PNP)Mn(CO)2] resulted in the formation of a novel manganese-fluorophosphonate complex, (iPrPNHP)Mn(CO)2(OP(O)MeF). acs.org This reaction demonstrates the use of a this compound derivative to synthesize and characterize new organometallic compounds, advancing the understanding of interactions between metal centers and organophosphorus compounds. acs.org

The characterization of the resulting complex provides insight into the mechanisms of P-F bond activation and hydrolysis, which is fundamental to developing effective catalytic systems for the degradation of organophosphorus agents. acs.org

Research Findings on Manganese-Fluorophosphonate Complex Synthesis

Reactant 1Reactant 2ProductYieldAnalytical Data (Calcd. for C₁₉H₄₀FMnNO₄P₃)
[(PNP)Mn(CO)2]Methylfluorophosphonic acid (MF)(iPrPNHP)Mn(CO)2(OP(O)MeF)63%C: 44.45%, H: 7.85%, N: 2.73%

This work represents a step toward creating broadly applicable catalyst systems using earth-abundant metals for transformations relevant to both industrial processes and the decomposition of hazardous organophosphorus compounds. acs.org

Q & A

Q. What are the key structural and physicochemical properties of methylphosphonic difluoride (DF) relevant to experimental design?

DF (CH₃F₂OP) is a fluorinated organophosphorus compound with a tetrahedral geometry around the phosphorus atom. Its molecular structure includes two fluorine atoms bonded to phosphorus, a methyl group, and an oxygen atom. Key properties include high reactivity with nucleophiles (e.g., water), a boiling point of ~120°C (extrapolated), and a density of 1.45 g/cm³. These properties necessitate inert atmosphere handling (e.g., nitrogen/argon gloveboxes) and anhydrous conditions during synthesis .

Q. What methodologies are recommended for synthesizing DF with high purity?

DF is typically synthesized via the reaction of methylphosphonic dichloride (DC) with excess anhydrous hydrogen fluoride (HF) under controlled conditions. Key steps include:

  • Purification of DC to remove hydrolyzed byproducts.
  • Slow addition of HF at −20°C to minimize side reactions.
  • Distillation under reduced pressure (≤1 atm) to isolate DF. Purity (>98%) is confirmed via ³¹P NMR and gas chromatography-mass spectrometry (GC-MS). Contaminants like residual HF are removed by neutralization with KF .

Q. How do hydrolysis products of DF influence toxicity assessments?

DF hydrolyzes in water to methylphosphonic acid (MPA) and hydrogen fluoride (HF). Acute toxicity studies in rodents (LD₅₀: 75–150 mg/kg) suggest that toxicity arises from both DF’s direct electrophilic reactivity and HF’s corrosive effects. Hydrolysis kinetics (pH-dependent) must be quantified using ion chromatography or fluorometric assays to distinguish between parent compound and metabolite toxicity .

Q. What analytical techniques are critical for characterizing DF and its derivatives?

  • ³¹P NMR : To confirm phosphorus-centered reactivity and purity.
  • FTIR : For identifying P-F stretching vibrations (~850 cm⁻¹).
  • X-ray crystallography : To resolve crystal structure and bond angles.
  • GC-MS : For detecting volatile impurities (e.g., residual DC or HF) .

Advanced Research Questions

Q. How can conflicting data on DF’s reactivity with organic polymers be resolved?

Studies report varying degrees of DF-induced etching in polymers (e.g., polycarbonates) due to differences in water content and temperature. Controlled experiments should:

  • Standardize polymer pre-treatment (e.g., drying at 100°C for 24 hours).
  • Use Karl Fischer titration to measure trace water in DF batches.
  • Apply SEM-EDS to map surface fluorine penetration .

Q. What mechanistic insights explain DF’s role in nerve agent precursor synthesis?

DF serves as a precursor in synthesizing organophosphate nerve agents (e.g., Novichok series) via nucleophilic substitution. The fluorine atoms act as leaving groups, enabling reactivity with alcohols or thiols. Kinetic studies (e.g., stopped-flow spectroscopy) reveal that steric hindrance from the methyl group slows hydrolysis compared to non-fluorinated analogs (e.g., DC) .

Q. How do environmental conditions affect DF’s stability and degradation pathways?

DF degrades in humid environments (t₁/₂ <24 hours at 60% RH) via hydrolysis. Accelerated aging studies (40–80°C) coupled with LC-MS/MS analysis show:

  • Primary degradation product: MPA (non-toxic).
  • Secondary pathway: Formation of methylphosphonothioic acid in sulfur-rich environments. Degradation models must account for atmospheric CO₂, which catalyzes hydrolysis .

Q. What computational models predict DF’s interactions with acetylcholinesterase (AChE)?

Molecular docking simulations (e.g., AutoDock Vina) demonstrate that DF’s methyl group creates steric clashes with AChE’s catalytic triad (Ser200-His440-Glu327), reducing inhibitory potency compared to sarin. Hybrid QM/MM calculations validate the energy barrier for phosphorylation (~15 kcal/mol higher than GB) .

Methodological Recommendations

  • Contradiction Analysis : Use multi-technique validation (e.g., NMR + MS) to resolve purity disputes.
  • Toxicity Studies : Include negative controls (MPA, HF alone) to isolate DF-specific effects.
  • Environmental Modeling : Incorporate humidity and CO₂ levels in kinetic studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylphosphonic difluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.